2-Bromo-1-(chloromethyl)-4-(ethylsulfanyl)benzene
Description
2-Bromo-1-(chloromethyl)-4-(ethylsulfanyl)benzene is a halogenated aromatic compound featuring a bromine atom at the 2-position, a chloromethyl group at the 1-position, and an ethylsulfanyl moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or polymer chemistry.
Properties
IUPAC Name |
2-bromo-1-(chloromethyl)-4-ethylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClS/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGQEHAJOZYJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(chloromethyl)-4-(ethylsulfanyl)benzene typically involves multiple steps. One common method starts with the bromination of 1-(chloromethyl)-4-(ethylsulfanyl)benzene. This reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(chloromethyl)-4-(ethylsulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or chloromethyl groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds.
Scientific Research Applications
2-Bromo-1-(chloromethyl)-4-(ethylsulfanyl)benzene is an organic compound with the molecular formula C9H10BrClS and a molecular weight of approximately 265.6 g/mol. It is categorized as a halogenated aromatic compound, which exhibits unique reactivity and biological properties due to the presence of halogens and sulfur. This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scientific Research Applications
this compound is primarily used in research settings and may serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique functional groups allow for further modifications that can lead to compounds with desired biological activities.
Synthesis
Synthesis of this compound can be achieved through several methods. The reactions are significant for synthesizing more complex molecules in organic chemistry.
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Bromo-1-chloro-4-methylbenzene | Br-C6H4-Cl-CH3 | Methyl group enhances lipophilicity |
| 2-Bromo-1-(chloromethyl)-3-thiophenol | Br-C6H4-Cl-S-C4H3 | Contains a thiophene ring |
| 1-Bromo-4-(chloromethyl)-2-fluorobenzene | Br-C6H3-F-Cl | Fluorine introduces unique electronic effects |
| 4-Ethylsulfanylaniline | C6H5-NH-C2H5-S | Amino group provides different reactivity |
Mechanism of Action
The mechanism of action of 2-Bromo-1-(chloromethyl)-4-(ethylsulfanyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine or chloromethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethylsulfanyl group is oxidized to form sulfoxides or sulfones, which can further react to form other products.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl analog is classified under UN# 1760 (corrosive liquids) with Packing Group II . The ethylsulfanyl variant may share similar corrosive hazards due to the chloromethyl group but could exhibit reduced volatility.
- Both compounds require careful handling (P280: wear protective gloves/clothing; P310: immediate medical attention if exposed) .
Hazard Profile and Regulatory Status
- This suggests stringent handling protocols for the target compound.
- Regulatory Alignment : The trifluoromethyl analog’s classification under GHS hazard codes H302 and H314 aligns with broader regulatory trends for halogenated aromatics .
Biological Activity
2-Bromo-1-(chloromethyl)-4-(ethylsulfanyl)benzene is an organic compound with a molecular formula of C10H10BrClS and a molecular weight of approximately 265.6 g/mol. This compound is notable for its unique combination of halogen and sulfur functionalities within an aromatic system, which may confer distinct biological activities and reactivity patterns compared to other similar compounds. Its structure includes a bromine atom at the second position, a chloromethyl group at the first position, and an ethylsulfanyl group at the fourth position on a benzene ring.
The compound is categorized as a halogenated aromatic compound, which often exhibits unique reactivity due to the presence of halogens and sulfur. These properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, allowing for further modifications that can lead to compounds with desired biological activities.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit moderate to good antimicrobial activity. The presence of halogen atoms often enhances lipophilicity, potentially improving membrane permeability and bioactivity against various microbial strains .
The mechanism of action for compounds like this compound typically involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The precise molecular targets can vary based on the specific biological context .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for predicting the biological activity of this compound. Small modifications in molecular structure can significantly impact biological efficacy. For example, the introduction of different substituents on the aromatic ring can alter lipophilicity and influence membrane penetration, thereby affecting antimicrobial potency against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Study on Antimicrobial Activity
In a comparative study involving various halogenated compounds, this compound was evaluated for its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that this compound exhibited significant activity against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli |
| Control (Standard Antibiotic) | 16 | E. coli |
Toxicity Studies
Toxicological assessments revealed that while this compound showed promising antimicrobial properties, it also exhibited cytotoxic effects at higher concentrations in mammalian cell lines. This highlights the importance of balancing efficacy with safety when considering this compound for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
